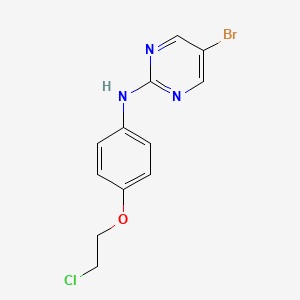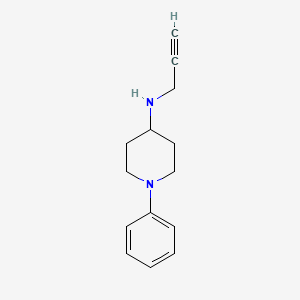
1-Phenyl-N-(prop-2-yn-1-yl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-N-(prop-2-yn-1-yl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a phenyl group attached to the nitrogen atom of a piperidine ring, which is further substituted with a prop-2-yn-1-yl group. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-N-(prop-2-yn-1-yl)piperidin-4-amine typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of Phenyl Group: The phenyl group can be introduced via nucleophilic substitution reactions using phenyl halides or through palladium-catalyzed cross-coupling reactions.
Substitution with Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced through alkylation reactions using propargyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-N-(prop-2-yn-1-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperidine ring positions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Phenyl halides, propargyl halides, and other electrophiles under basic or catalytic conditions.
Major Products Formed
Oxidation Products: Oxidized derivatives such as ketones or alcohols.
Reduction Products: Reduced derivatives such as amines or hydrocarbons.
Substitution Products: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Phenyl-N-(prop-2-yn-1-yl)piperidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-N-(prop-2-yn-1-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating their activity and leading to physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenyl-1-(2-phenylethyl)piperidin-4-amine: A similar compound with a phenylethyl group instead of a prop-2-yn-1-yl group.
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Another compound with a prop-2-yn-1-yl group but different core structure.
Uniqueness
1-Phenyl-N-(prop-2-yn-1-yl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the prop-2-yn-1-yl group provides additional reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C14H18N2 |
|---|---|
Peso molecular |
214.31 g/mol |
Nombre IUPAC |
1-phenyl-N-prop-2-ynylpiperidin-4-amine |
InChI |
InChI=1S/C14H18N2/c1-2-10-15-13-8-11-16(12-9-13)14-6-4-3-5-7-14/h1,3-7,13,15H,8-12H2 |
Clave InChI |
DXJTYGOLYSDROY-UHFFFAOYSA-N |
SMILES canónico |
C#CCNC1CCN(CC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-4-{[4-(trifluoromethyl)benzyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B11764005.png)
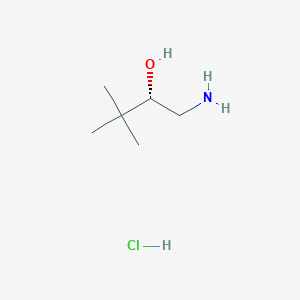
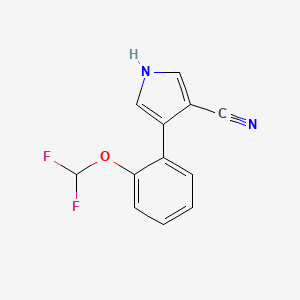
![tert-butyl (1S,5R,7R)-7-carbamoyl-1-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11764031.png)
![[1-Methyl-3-(trifluoromethyl)-1H-indazol-4-yl]boronic acid](/img/structure/B11764043.png)
![1-{3-[(1R)-1-aminoethyl]-2-fluorophenyl}-1,1-difluoro-2-methylpropan-2-ol](/img/structure/B11764052.png)
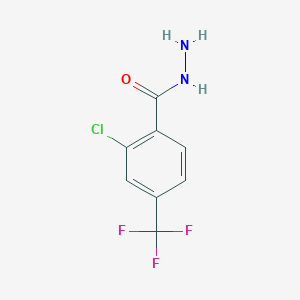
![Ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11764074.png)

![ethyl (7R)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B11764076.png)
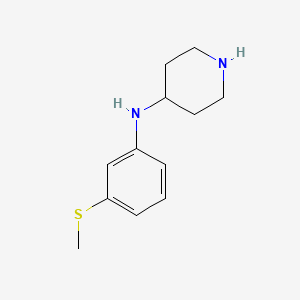
![(4'-Borono-[1,1'-biphenyl]-4-yl)phosphonic acid](/img/structure/B11764081.png)
